O-Acetyl-N-carbobenzoxyhydroxylamine
Overview
Description
O-Acetyl-N-carbobenzoxyhydroxylamine is a chemical compound with the molecular formula C10H11NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its white to almost white powder or crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Acetyl-N-carbobenzoxyhydroxylamine can be synthesized through the acetylation of N-carbobenzoxyhydroxylamine. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve consistent quality and yield. The compound is then purified through recrystallization or other suitable methods to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
O-Acetyl-N-carbobenzoxyhydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines or hydroxylamines.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary amines or hydroxylamines.
Substitution: Formation of substituted carbamates or hydroxylamines.
Scientific Research Applications
O-Acetyl-N-carbobenzoxyhydroxylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of O-Acetyl-N-carbobenzoxyhydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It can also serve as a protecting group for amines in synthetic chemistry, allowing for selective reactions to occur .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: Known for its antioxidant properties and ability to scavenge reactive oxygen species.
N-Hydroxyarylamines: Used in the study of enzyme mechanisms and as intermediates in organic synthesis.
Uniqueness
O-Acetyl-N-carbobenzoxyhydroxylamine is unique due to its specific structure and reactivity. It offers distinct advantages in synthetic chemistry as a protecting group for amines and as a versatile reagent in various chemical reactions. Its applications in scientific research, particularly in the study of enzyme mechanisms and biochemical pathways, further highlight its uniqueness .
Properties
IUPAC Name |
phenylmethoxycarbonylamino acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-8(12)15-11-10(13)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIRDDKOGLZHLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449659 | |
Record name | benzyl (acetyloxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180798-01-0 | |
Record name | benzyl (acetyloxy)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.